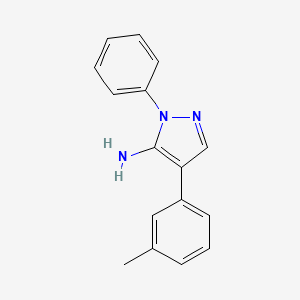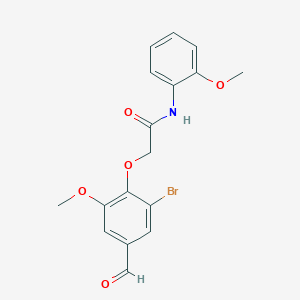
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the acetamide family and has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is not fully understood, but it is thought to act through a number of different pathways. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth, and it has also been found to modulate the activity of certain immune cells. Additionally, it has been found to scavenge free radicals and to reduce oxidative stress.
Biochemical and Physiological Effects:
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide has a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and it has also been found to reduce inflammation in animal models. Additionally, it has been found to scavenge free radicals and to reduce oxidative stress. It has also been found to modulate the activity of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide in lab experiments is its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro, which makes it a promising candidate for further study. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which could make it useful in a range of different experiments.
One limitation of using 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity. Additionally, its potential toxicity and side effects have not been fully explored, which could limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide. One direction could be to further explore its potential as an anticancer agent, particularly in vivo. Another direction could be to explore its potential as an anti-inflammatory and antioxidant agent in different animal models. Additionally, further research could be done to better understand its mechanism of action and to design experiments that specifically target its activity.
Métodos De Síntesis
The synthesis method for 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide involves a series of chemical reactions. The starting material for the synthesis is 2-bromo-4-formyl-6-methoxyphenol, which is reacted with 2-methoxyaniline in the presence of a base to form the intermediate product. This intermediate product is then reacted with acetic anhydride to produce the final product, 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide has been found to have a wide range of potential applications in scientific research. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential as an antioxidant and as a modulator of the immune system.
Propiedades
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO5/c1-22-14-6-4-3-5-13(14)19-16(21)10-24-17-12(18)7-11(9-20)8-15(17)23-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDYQIXHPOXLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2Br)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dimethylphenoxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2997182.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide](/img/structure/B2997184.png)
![N-(sec-butyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2997185.png)


![N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2997192.png)
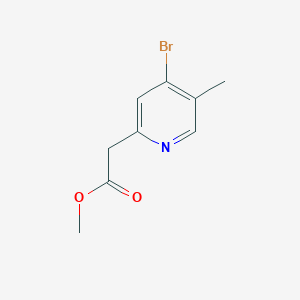
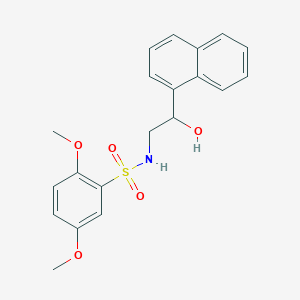
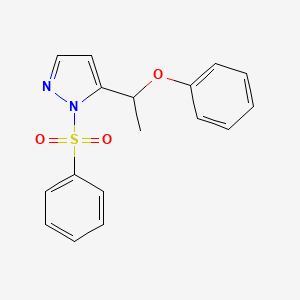
![(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2997198.png)
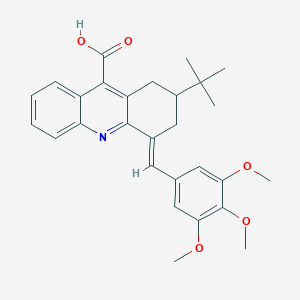
![4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2997203.png)
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2997204.png)
